molecular formula C9H9ClN4O B13991687 N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide CAS No. 953411-47-7

N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide

Cat. No.: B13991687
CAS No.: 953411-47-7
M. Wt: 224.65 g/mol
InChI Key: YITPOYDOZZLJKO-UHFFFAOYSA-N
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Description

N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide is a compound belonging to the indazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of appropriate precursors under catalytic conditions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole core by N-N bond formation

Industrial Production Methods

Industrial production of indazole derivatives often involves optimized catalytic processes to ensure high yields and minimal byproducts. Transition metal-catalyzed reactions, such as those involving copper or silver catalysts, are commonly used due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction could produce the corresponding amine derivative.

Scientific Research Applications

N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-1H-indazol-7-yl)acetamide
  • N-(5-Amino-3-bromo-1H-indazol-7-yl)acetamide
  • N-(5-Amino-3-fluoro-1H-indazol-7-yl)acetamide

Uniqueness

N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide is unique due to the presence of both amino and chloro substituents on the indazole core. This combination of functional groups can enhance its biological activity and selectivity compared to other similar compounds .

Properties

CAS No.

953411-47-7

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

N-(5-amino-3-chloro-2H-indazol-7-yl)acetamide

InChI

InChI=1S/C9H9ClN4O/c1-4(15)12-7-3-5(11)2-6-8(7)13-14-9(6)10/h2-3H,11H2,1H3,(H,12,15)(H,13,14)

InChI Key

YITPOYDOZZLJKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC2=C(NN=C12)Cl)N

Origin of Product

United States

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